Ethyl 3-(2-nitrophenylamino)butanoate
Description
Ethyl 3-(2-nitrophenylamino)butanoate is a nitro-substituted aromatic ester with the molecular formula C₁₂H₁₆N₂O₄. Its structure features a nitro group (-NO₂) at the ortho position of the phenyl ring, conjugated with an amino group (-NH-) linked to a butanoate ester. This compound is primarily utilized in synthetic organic chemistry as an intermediate for heterocyclic compounds, such as oxazoloquinolines and imidazole derivatives . The nitro group enhances electrophilicity, making it reactive in cyclization and substitution reactions, while the ester moiety provides solubility in polar aprotic solvents like ethyl acetate or acetone .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 3-(2-nitroanilino)butanoate |
InChI |
InChI=1S/C12H16N2O4/c1-3-18-12(15)8-9(2)13-10-6-4-5-7-11(10)14(16)17/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
FBXRRLNVDPBNSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between Ethyl 3-(2-nitrophenylamino)butanoate and related compounds:
Physical Properties and Stability
- Volatility: this compound exhibits lower volatility compared to simpler esters like ethyl hexanoate (peak 9 in ), which is lost during repeated washings due to higher vapor pressure . The nitro and amino groups increase molecular weight and intermolecular hydrogen bonding, reducing volatility.
- Thermal Stability : The trifluoro-substituted analog () demonstrates superior thermal stability due to the electron-withdrawing effect of fluorine atoms, whereas the target compound may decompose at temperatures >140°C during prolonged reactions .
Research Findings and Key Insights
- Synthetic Yield: Cyclization of this compound yields ~70–85% oxazoloquinolines under PPA catalysis, outperforming analogs lacking nitro groups (e.g., hydroxy derivatives yield <50%) .
- Chromatographic Behavior : The compound’s UV absorbance at ~300 nm (due to nitro conjugation) allows detection in acetone, whereas ethyl acetate’s end absorption limits its use for low-wavelength UV detection .
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